2-[(2-Bromoethenyl)oxy]-1-(4-methoxyphenyl)ethan-1-one, a compound with significant chemical interest, is characterized by its unique molecular structure and potential applications in various scientific fields. The compound is classified as an organic molecule, specifically a derivative of phenyl ethylene oxide, which incorporates a bromoethenyl group and a methoxyphenyl moiety. Its structure suggests potential reactivity and utility in organic synthesis and medicinal chemistry.
This compound can be sourced from various chemical suppliers, including Sigma-Aldrich, which provides detailed information on its properties and safety data. It falls under the classification of organic compounds with functional groups that include ethers and ketones. The presence of bromine in its structure indicates it may participate in electrophilic reactions, making it valuable for synthetic applications.
The synthesis of 2-[(2-Bromoethenyl)oxy]-1-(4-methoxyphenyl)ethan-1-one can be achieved through several methods, primarily involving the reaction of 4-methoxyphenol with bromoacetaldehyde or similar electrophiles.
The molecular formula for 2-[(2-Bromoethenyl)oxy]-1-(4-methoxyphenyl)ethan-1-one is . Its structural representation includes:
O=C(C(C)Br)C(C=C1)=CC=C1OC
QNCDPGOJVGDTAN-UHFFFAOYSA-N
The compound can undergo several types of chemical reactions:
The mechanism of action for reactions involving 2-[(2-Bromoethenyl)oxy]-1-(4-methoxyphenyl)ethan-1-one typically involves:
Kinetics studies suggest that the rate of reaction is influenced by the stability of intermediates formed during these processes.
2-[(2-Bromoethenyl)oxy]-1-(4-methoxyphenyl)ethan-1-one has potential applications in:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7